(Z)-3,5,4'-trimethoxystilbene is a natural polyphenol belonging to the stilbenoid family. It exists as a cis isomer of the more common trans isomer, 3,5,4'-trimethoxystilbene. Z-TMS is found in several plant species, including Virola cuspidata, Virola elongata, Centipeda minima, Schoenus nigricans, and Rheum undulatum []. Research indicates that Z-TMS possesses significant anti-cancer and anti-viral properties, making it a molecule of interest for developing novel therapeutic strategies [, , , ].
The synthesis of cis-trismethoxy Resveratrol typically involves the methylation of resveratrol. A common method includes:
The molecular formula for cis-trismethoxy Resveratrol is , with a molecular weight of 270.3 g/mol. The structure features:
cis-trismethoxy Resveratrol participates in various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Alcoholic solvent |
Substitution | Bromine or chlorine | Presence of catalyst |
The mechanism of action for cis-trismethoxy Resveratrol involves multiple pathways:
Research indicates that cis-trismethoxy Resveratrol exhibits potent anti-mitotic activity, inhibiting cell division and demonstrating significant growth inhibition in cancer cell lines at low concentrations (IC50 = 4 μM for tubulin polymerization) .
The physical and chemical properties of cis-trismethoxy Resveratrol include:
cis-trismethoxy Resveratrol has several scientific applications:
Studies have shown that cis-trismethoxy Resveratrol can inhibit growth in human colon cancer cells significantly more effectively than resveratrol itself . Its superior pharmacokinetic profile suggests potential advantages over traditional resveratrol formulations .
cis-Trimethoxy resveratrol (chemical name: (Z)-3,5,4'-trimethoxystilbene; CAS: 94608-23-8) exerts potent anticancer effects through high-affinity binding at the colchicine site of β-tubulin. The cis-configuration of its methoxy groups (–OCH₃ at positions 3, 5, and 4') enables optimal steric alignment with hydrophobic pockets in the tubulin dimer interface. This binding disrupts α/β-tubulin heterodimer assembly, preventing microtubule formation. Molecular docking studies reveal that the cis-isomer’s bent geometry allows deeper penetration into the colchicine binding pocket than the linear trans-isomer, overlapping spatially with combretastatin A-4—a known tubulin-depolymerizing agent [1] [5]. The methoxy substitutions enhance binding affinity by forming hydrogen bonds with residues β-Cys241 and β-Asn258, critical for stabilizing the tubulin-curved conformation that prevents GTP-dependent polymerization [5].
Treatment with cis-trimethoxy resveratrol induces dose-dependent G₂/M phase arrest by disrupting mitotic spindle assembly. At 0.08–0.3 µM, it inhibits tubulin polymerization (IC₅₀ = 4 µM) [5], triggering sustained activation of the spindle assembly checkpoint (SAC). This forces cells to remain in metaphase, ultimately leading to mitotic catastrophe. In B16-F10 melanoma cells, 1 µM exposure for 40 hours suppressed proliferation by 50% (IC₅₀ = 1 µM) [5], accompanied by:
Cell Line | Cancer Type | IC₅₀ (µM) | Assay Method |
---|---|---|---|
BxPC-3 | Pancreatic | 0.0034 | Sulforhodamine B |
HT-29 | Colorectal | 0.04 | [³H]Thymidine uptake |
B16-F10 | Melanoma | 1.0 | Alamar Blue fluorescence |
HepG2 | Hepatocellular | 0.473 | BrdU assay |
The cis-isomer demonstrates superior anticancer potency compared to the trans-configuration. In metastatic B16-F10 melanoma cells, cis-trimethoxy resveratrol inhibits motility and proliferation at IC₅₀ < 10 µM, while equivalent concentrations of the trans-isomer or unmethylated resveratrol are ineffective [1]. Similarly, in prostate cancer PC-3 cells, cis-resveratrol inhibits the ANO1 chloride channel (implicated in metastasis) with an IC₅₀ of 10.6 µM—10-fold lower than trans-resveratrol (IC₅₀ = 102 µM) [3]. The enhanced activity stems from:
cis-Trimethoxy resveratrol induces apoptosis through intrinsic mitochondrial pathways. In PC-3 prostate cancer cells, 30 µM treatment for 24 hours activates caspase-3 by 6-fold and cleaves PARP (poly-ADP ribose polymerase), a DNA repair enzyme whose fragmentation commits cells to apoptosis [3]. This correlates with:
Prolonged exposure (48–72 hours) to cis-trimethoxy resveratrol induces genotoxic stress independent of direct DNA intercalation. It suppresses homologous recombination (HR) repair by downregulating Rad51 expression—a key protein in DNA double-strand break (DSB) repair. In MCF-7 breast cancer cells, co-treatment with resveratrol and cisplatin reduced Rad51 protein levels by 60%, sustaining phosphorylation of histone H2AX (γH2AX), a marker of unrepaired DSBs [6]. Consequently, cells accumulate micronuclei (chromosomal fragments), driving p53-independent apoptosis via:
cis-Trimethoxy resveratrol depletes intracellular polyamines by inhibiting ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis. In B16 melanoma cells, this depletes putrescine (by 78%) and spermidine (by 52%) within 24 hours [1]. Polyamines stabilize DNA and regulate translation; their loss causes:
The polyamine-depleting action of cis-trimethoxy resveratrol synergizes with DNA-damaging chemotherapeutics:
Combination Agent | Cancer Model | Effect on IC₅₀ | Mechanism of Synergy |
---|---|---|---|
Cisplatin | MCF-7 breast | ↓ 6-fold | Rad51 downregulation |
5-Fluorouracil | HT-29 colon | ↓ 3-fold | Polyamine depletion |
Cisplatin | SiHa cervical | CDI* = 0.4 | SIRT3-mediated ROS elevation |
*CDI: Combination Drug Index (synergy when CDI <1) [7].
In SiHa cervical cancer cells, resveratrol enhances cisplatin’s efficacy (CDI = 0.4) by activating SIRT3, which upregulates mitochondrial antioxidants (MnSOD, CAT). Paradoxically, this amplifies cisplatin-induced reactive oxygen species (ROS) by recycling oxidized proteins, creating a lethal oxidative burst [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7